molecular formula C6H5FN2O2 B1294389 2-Fluoro-5-nitroaniline CAS No. 369-36-8

2-Fluoro-5-nitroaniline

Cat. No. B1294389
CAS RN: 369-36-8
M. Wt: 156.11 g/mol
InChI Key: KJVBJICWGQIMOZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to an aniline ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of this compound has been explored in different contexts. For instance, it has been reported that 2-fluoro-3-nitroaniline, a related compound, was synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene, while the total reduction of the same precursor leads to 2-fluoro-1,3-phenylenediamine . Additionally, a method for synthesizing 2-fluoro-2-nitrostyrenes, which are structurally related to this compound, involves the radical nitration-debromination of α-bromo-α-fluoroalkenes, yielding the desired products with high stereoselectivity and in good yields .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the electron-withdrawing effects of the fluorine and nitro groups. These substituents can affect the electronic distribution within the molecule, which is reflected in the NMR parameters reported for this compound and its related analogs . The presence of these groups also impacts the reactivity of the compound, as seen in the formation of various complexes with metals .

Chemical Reactions Analysis

This compound participates in various chemical reactions, particularly as a ligand in the formation of metal complexes. New complexes of this compound with copper(II), nickel(II), and cobalt(II) have been prepared, showcasing the compound's ability to act as a monodentate O-bonded ligand . The electronic spectra and magnetic moments of these complexes have been reported, providing insight into the coordination chemistry of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are dictated by its molecular structure. The fluorine and nitro groups contribute to the compound's polarity and potential for hydrogen bonding, which can affect its solubility and stability. The photoreaction of a related compound, 2-fluoro-4-nitroanisole, with n-hexylamine, suggests that this compound could also exhibit interesting photochemical behavior due to the potential for different excited states . The properties of this compound are also relevant in the context of its reactivity with other chemical species, as demonstrated by the formation of metal complexes .

Scientific Research Applications

Complex Formation and Spectroscopy

2-Fluoro-5-nitroaniline (2-F,5-NA) has been utilized in the preparation of new complexes with copper(II), nickel(II), and cobalt(II). These complexes have been studied for their infrared and electronic spectra, as well as magnetic moments. The ligand in these complexes acts as a monodentate O-bonded entity and presents various structural forms including square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Non-Linear Optical Properties

Research has shown that derivatives of this compound can exhibit non-linear optical properties. For instance, N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a derivative, is part of a family of compounds known for high molecular non-linearity and shows charge transfer between donor and acceptor groups (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Synthesis of Various Compounds

This compound has been used in the synthesis of various compounds. For example, it has been involved in the preparation of isomeric fluoronitroanilines, used in mass spectral identification studies (Fu & Rosenberg, 1980). Additionally, it has been used in the synthesis of 5-nitrobenzoxazole derivatives under solvent-free conditions (Vosooghi, Arshadi, Saeedi, Mahdavi, Jafapour, Shafiee, & Foroumadi, 2014).

Antibacterial Activity and Computational Study

Organotellurium and organomercury compounds derived from this compound have been synthesized and shown to exhibit antibacterial activity against several bacterial strains. Computational studies using Density Functional Theory (DFT) have supported the structural assignments of these compounds (Al-Asadi, Mohammed, & Dhaef, 2020).

Catalytic Reduction Studies

This compound has been referenced in studies focusing on the catalytic reduction of nitroaniline compounds, which are important due to their environmental and toxicological implications (Naseem, Begum, & Farooqi, 2017).

Safety and Hazards

2-Fluoro-5-nitroaniline is classified as a flammable solid. It may cause skin and eye irritation, and respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVBJICWGQIMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074660
Record name 2-Fluoro-5-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369-36-8
Record name 2-Fluoro-5-nitrobenzenamine
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Record name 2-Fluoro-5-nitroaniline
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Record name 2-Fluoro-5-nitroaniline
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Record name 2-fluoro-5-nitroaniline
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Synthesis routes and methods I

Procedure details

In a 500 ml Parr hydrogenation reactor were placed 8.50 g (0.0457 mole) of 2,4-dinitrofluorobenzene, 1.0 g (0.018 mole) of powdered iron, 0.15 g of 5% rhodium on alumina, 100 ml of ethanol, 100 ml of acetic acid, and 5 ml of water. The reaction was stopped after 140 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was concentrated under reduced pressure, and water was added to the residue. Filtration yielded 5.62 g of crude 2-fluoro-5-nitroaniline. Analysis of the nmr spectrum of the product showed it to be >90% pure 2-fluoro-5-nitroaniline.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
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100 mL
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reactant
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0 (± 1) mol
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1 g
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0.15 g
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catalyst
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Quantity
5 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

European Patent Application 127,079, Takemoto et al. (1984), discloses a process in which 2,4-dinitrofluorobenzene is selectively reduced using between 2.5 and 4 moles of iron in the presence of acid to produce one mole of 2-fluoro-5-nitroaniline. In one example in which acetic acid was employed and the reaction mixture was refluxed for ten minutes, 2-fluoro-5-nitroaniline was produced in 70% yield, by weight. The weight % ratio of the desired 2-fluoro-5-nitroaniline to the by-product 4-fluoro-3-nitroaniline was 93:7. The use of a noble metal catalyst is not taught by this patent application.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a mixture of 40 ml of glacial acetic acid, 5 ml of water, and 8.32 g (0.0447 mole) of 2,4-dinitrofluorobenzene were added 0.10 g (0.00044 mole) of platinum oxide and 0.50 g (0.0090 mole) of powdered iron. Subsequently, 160 ml of ethanol was added to this mixture, and the entire reaction mixture was placed in a 500 ml Parr hydrogenation reactor. The reaction was stopped after 144 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was evaporated under reduced pressure, and the residue was passed through a pad of silica gel, eluting with methylene chloride. The solvent was evaporated from the eluate under reduced pressure, producing 6.23 g of crude 2-fluoro-5-nitroaniline, m.p. 90°-92° C. Analysis of the nmr spectrum of this material showed it to be at least 85% pure 2-fluoro-5-nitroaniline.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.1 g
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Quantity
0.5 g
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catalyst
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160 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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